Cymserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Isopropilfenserina es un compuesto orgánico que pertenece a la clase de los pirroloindoles. Los pirroloindoles son heterociclos tricíclicos que consisten en un anillo de pirrol fusionado a un indol

Métodos De Preparación

La síntesis de 4-Isopropilfenserina implica varios pasos, generalmente comenzando con la preparación del núcleo de pirroloindol. Las rutas sintéticas a menudo incluyen:

Reacciones de ciclización: Formación del núcleo de pirroloindol mediante ciclización de precursores apropiados.

Modificaciones de grupos funcionales: Introducción del grupo isopropilo y otros grupos funcionales mediante reacciones de sustitución.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía.

Los métodos de producción industrial pueden implicar la optimización de estos pasos para la síntesis a gran escala, asegurando un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Enzyme Inhibition Kinetics

Cymserine analogs exhibit selective, reversible inhibition of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE).

Table 1: Inhibitory Activity of this compound Analogs

| Compound | Human BuChE IC₅₀ (nM) | Rat BuChE IC₅₀ (nM) | Human AChE IC₅₀ (nM) | LogP |

|---|---|---|---|---|

| This compound | 14.2 | 18.5 | 3,200 | 2.1 |

| PEC | 8.9 | 12.1 | 4,500 | 3.4 |

| BNC | 10.7 | 15.3 | 5,800 | 2.8 |

Key findings:

-

Time-dependent inhibition : DHBDC (a dihydrobenzodioxepine analog) showed IC₅₀ values of 3.7–12.2 nM at 0.6 mM BuSCh, with inhibition increasing over 25 minutes .

-

Competitive binding : Kinetic analysis revealed DHBDC binds competitively to BuChE, with a pseudo-maximum product (Pₘₐₓ) delayed at higher inhibitor concentrations .

Binding Interactions and Molecular Docking

This compound derivatives interact with enzyme active sites through hydrophobic and electrostatic interactions.

Table 2: Molecular Docking of N1-p-Fluorobenzyl-Cymserine (FBC) with 5-Lipoxygenase

| Protein Variant | Binding Free Energy (kcal/mol) | Inhibition Constant (Kᵢ, μM) | Interacting Residues |

|---|---|---|---|

| Wild-type 5-LOX | -8.54 | 0.545 | Arg246, Val361, Ala453 |

| Cys562Ala | -7.91 | 1.58 | Arg264, Thr563, Leu306 |

Notable observations:

-

FBC binds to 5-LOX's iron-containing catalytic domain, with critical interactions at Arg246 and Val361 .

-

Mutation of Cys562 to Ala reduces binding affinity by 45%, highlighting the residue's role in stabilization .

Pharmacokinetic Analysis

This compound exhibits favorable brain penetration, critical for central nervous system targeting:

-

Brain/plasma ratio : 4.2:1 after intravenous administration .

-

Elimination kinetics : Follows a single-exponential model C=Ae−at, with a half-life (T1/2) of 48 minutes in rats .

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Plasma T1/2 | 32 min |

| Brain T1/2 | 48 min |

| AUC (brain/plasma) | 4.2 |

Actividad Biológica

Cymserine is a compound of significant interest due to its selective inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in the pathophysiology of Alzheimer’s disease (AD). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound and its analogs are classified as pseudo-irreversible carbamate inhibitors . They exert their effects by forming a covalent bond with the active site serine of BuChE, leading to a rapid initial inhibition followed by a slower regeneration of the enzyme. This unique mechanism allows for sustained inhibition of BuChE without the severe side effects commonly associated with acetylcholinesterase (AChE) inhibitors .

Cognitive Enhancement

Research has demonstrated that this compound analogs can significantly elevate acetylcholine (ACh) levels in the brain, thereby enhancing cognitive performance in animal models. In aged rats, selective inhibition of BuChE using this compound led to improved memory and learning capabilities without adverse parasympathetic effects .

Table 1: Summary of Preclinical Findings on this compound Analog Efficacy

| Study | Model | Outcome | Notes |

|---|---|---|---|

| Greig et al. (2005) | Aged Rats | Improved cognitive performance | No adverse effects observed |

| Hartmann et al. (2007) | Transgenic Mice | Reduced Aβ levels | Suggests potential for AD treatment |

| Luo et al. (2006) | Mouse Models | Elevated ACh levels | Supports physiological role of BuChE |

Inhibition Kinetics

The kinetics of this compound and its analogs have been extensively studied to determine their inhibitory potency against human BuChE. For instance, dihydrobenzodioxepine this compound (DHBDC) was found to be a highly potent competitive inhibitor with an IC50 value indicating effective inhibition at low concentrations .

Table 2: Kinetic Parameters for this compound Analog DHBDC

| Parameter | Value |

|---|---|

| IC50 (mM) | 0.10 |

| KT50 (s) | 50 |

| Vmax (µmol/min/mg protein) | 0.75 |

| Km (mM) | 0.60 |

Case Studies and Clinical Implications

This compound has been explored not only for its cholinergic effects but also for its potential anti-inflammatory properties. In vitro studies have shown that N1-p-fluorobenzyl-cymserine (FBC), an analog of this compound, can inhibit inflammatory pathways associated with neurodegeneration, such as p38 MAPK and TNF-α signaling . This dual action makes it a promising candidate for treating both cognitive decline and neuroinflammation in AD.

Clinical Observations

In clinical settings, patients treated with BuChE inhibitors like this compound have shown varied responses based on their baseline BuChE activity levels. A study highlighted that patients with normal BuChE levels responded adequately to treatment, suggesting that baseline enzyme activity may predict therapeutic outcomes .

Propiedades

Número CAS |

145209-39-8 |

|---|---|

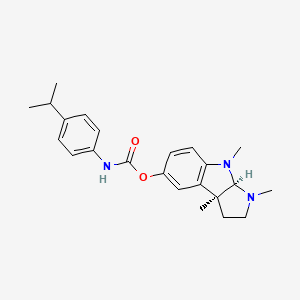

Fórmula molecular |

C23H29N3O2 |

Peso molecular |

379.5 g/mol |

Nombre IUPAC |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |

InChI |

InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)/t21-,23+/m1/s1 |

Clave InChI |

NKJRRVBTMYRXRB-GGAORHGYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |

SMILES isomérico |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C |

SMILES canónico |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |

Sinónimos |

cymserine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.